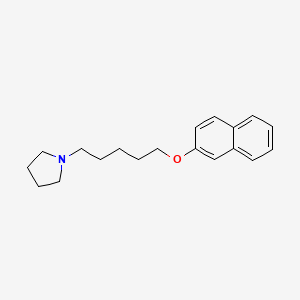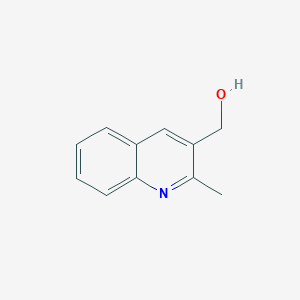
(2-Methylchinolin-3-yl)methanol
Übersicht
Beschreibung
“(2-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 53936-95-1. It has a molecular weight of 173.21 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .
Synthesis Analysis
There are numerous synthesis protocols reported in the literature for the construction of quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name of “(2-Methylquinolin-3-yl)methanol” is the same as its common name. The InChI code for this compound is 1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 .Chemical Reactions Analysis
Quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”, is known to undergo a variety of chemical reactions. These include condensation reactions, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
“(2-Methylquinolin-3-yl)methanol” is a powder that is stored at room temperature. It has a melting point of 144-149 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
“(2-Methylchinolin-3-yl)methanol” kann zur Synthese neuer Derivate verwendet werden. Zum Beispiel wurde es bei der Synthese neuer Cyano-Chinolin-Derivate durch die Baylis–Hillman-Reaktion verwendet . Diese Reaktion führt zu neuen 2-[2-Chlor-chinolin-3-yl)-hydroxy-methyl]-acrylnitril-Derivaten .
Antimalaria-Anwendungen
Chinolin-Derivate, einschließlich “this compound”, wurden weit verbreitet als Antimalaria verwendet . Sie gehören zu den ältesten Verbindungen, die zur Behandlung einer Vielzahl von Krankheiten eingesetzt werden .
Antimikrobielle Anwendungen
Chinolin-Derivate zeigen eine gute antimikrobielle Aktivität gegen verschiedene grampositive und gramnegative mikrobielle Arten . Die antimikrobielle Aktivität von Chinolin-Derivaten hängt von der Substitution am heterocyclischen Pyridinring ab .
Antikrebsanwendungen
Chinolin-Derivate haben eine potente Antikrebsaktivität gezeigt . Innerhalb dieser Reihe zeigten bestimmte Derivate aufgrund des Vorhandenseins von Fluor- und Chlorsubstitution die potenteste Antikrebsaktivität im Vergleich zu 5-Fluorouracil als positiver Kontrolle .
Antidepressiva und Antikonvulsiva
Chinolin-Derivate wurden als Antidepressiva und Antikonvulsiva eingesetzt . Sie wurden umfassend bei der Behandlung verschiedener Erkrankungen eingesetzt .
Entzündungshemmende Anwendungen
Chinolin-Derivate, einschließlich “this compound”, haben entzündungshemmende Wirkungen gezeigt . Sie wurden umfassend bei der Behandlung verschiedener entzündlicher Erkrankungen eingesetzt .
Antivirale Anwendungen
Chinolin-Derivate wurden als antivirale Mittel eingesetzt . Sie wurden umfassend bei der Behandlung verschiedener Virusinfektionen eingesetzt .
Antihypertensive Anwendungen
Chinolin-Derivate haben antihypertensive Wirkungen gezeigt . Sie wurden umfassend bei der Behandlung verschiedener hypertensiver Erkrankungen eingesetzt .
Wirkmechanismus
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to affect various biochemical pathways, often leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Quinoline derivatives have been found to have various effects at the molecular and cellular level .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKQDADEISXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304503 | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53936-95-1 | |
| Record name | NSC165994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


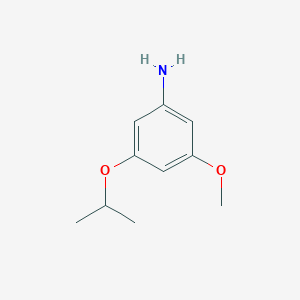
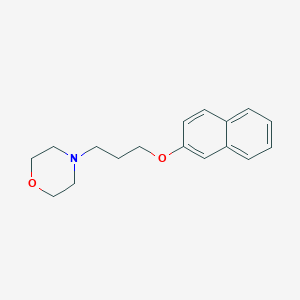
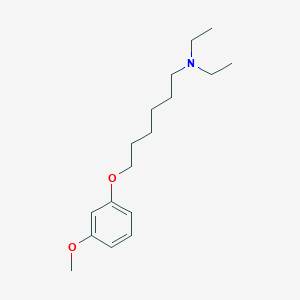

![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)
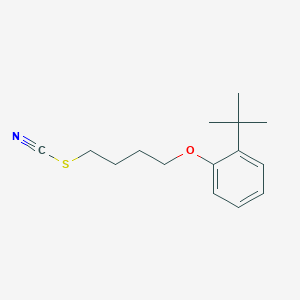
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
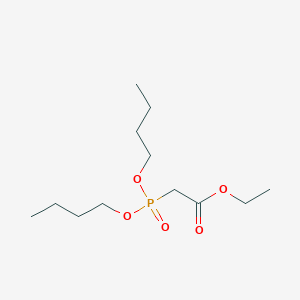
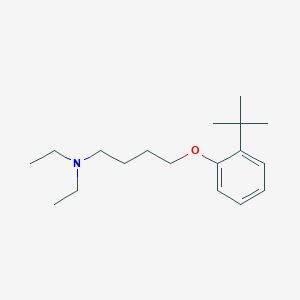
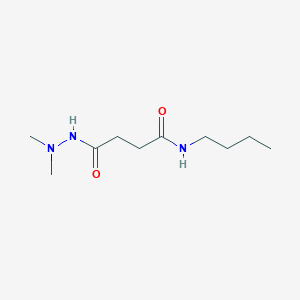
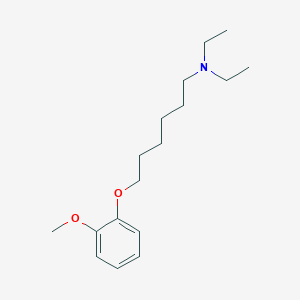
![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)
